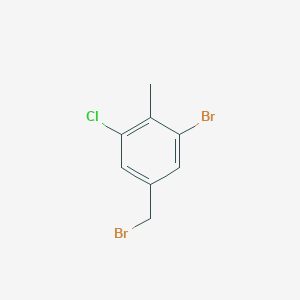
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene is an organic compound with a complex structure, featuring a benzene ring substituted with bromine, bromomethyl, chlorine, and methyl groups
準備方法
The synthesis of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene typically involves the bromination of 3-chloro-2-methylbenzyl bromide. This process can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions need to be carefully controlled to ensure the selective bromination at the desired positions on the benzene ring.
化学反応の分析
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
科学的研究の応用
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its ability to modify biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. This can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the interactions.
類似化合物との比較
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene can be compared with other similar compounds such as:
1-Bromo-3-chloro-5-methylbenzene: This compound lacks the bromomethyl group, which can significantly alter its reactivity and applications.
1-Bromo-5-chloropentane: This compound has a different carbon chain structure, leading to different chemical properties and uses.
1-Bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane:
The unique combination of substituents in this compound makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
生物活性
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene, a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound is primarily characterized by its cytotoxic effects against various cancer cell lines and its antibacterial properties.
Cytotoxicity
Research indicates that halogenated compounds often exhibit significant cytotoxic effects due to their ability to interfere with cellular processes. The following table summarizes the cytotoxicity data for this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| P388 (mouse lymphocyte) | 15.0 | |
| A431 (human epidermoid carcinoma) | 12.5 | |
| HT29 (human colorectal adenocarcinoma) | 10.0 |
The mechanisms through which this compound exerts its cytotoxic effects are not fully elucidated; however, it is hypothesized that the presence of halogen atoms enhances reactivity towards nucleophiles in cells, leading to disruption of vital biomolecules such as DNA and proteins.
Antibacterial Activity
In addition to its cytotoxic properties, this compound has demonstrated antibacterial activity. The following table presents the minimum inhibitory concentration (MIC) values against various bacterial strains:
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the effects of various halogenated compounds, including this compound, on P388 cells. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for development as an anticancer agent.
- Antibacterial Screening : Another investigation focused on the antibacterial properties of halogenated derivatives. The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition against Staphylococcus aureus, indicating its potential use in treating infections caused by resistant strains.
特性
IUPAC Name |
1-bromo-5-(bromomethyl)-3-chloro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVHVODNOIJRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














